molecular formula C13H19N3O2 B6617095 Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 1393561-07-3

Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B6617095
CAS No.: 1393561-07-3
M. Wt: 249.31 g/mol
InChI Key: JEJQVROKOINFLV-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS: 1393561-07-3) is a bicyclic heteroaromatic compound featuring a partially saturated 2,7-naphthyridine core. The tert-butyloxycarbonyl (Boc) group at the 2-position acts as a protective group for the secondary amine, while the 6-amino substituent enhances nucleophilic reactivity. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules . Its structural rigidity and functional group versatility make it a privileged scaffold in drug discovery.

Properties

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJQVROKOINFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Ring Assembly

A representative method involves the reaction of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate with 1-(4-(1,3-dioxolan-2-yl)phenyl)-2-phenylethan-1-one in methanol under basic conditions. Sodium methoxide facilitates aldol condensation, forming a Schiff base intermediate that undergoes intramolecular cyclization to yield the dihydronaphthyridine framework. Key parameters include:

  • Temperature : 65°C for 4 hours to ensure complete cyclization.

  • Solvent : Methanol balances reactivity and solubility.

  • Yield : 63% after silica gel chromatography.

This method prioritizes regioselectivity, with the tert-butyl carbamate group stabilizing the intermediate through steric and electronic effects.

Palladium-Mediated Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to install aryl substituents pre-cyclization. For example, coupling a boronic ester-functionalized pyridine with a brominated ketone precursor generates intermediates that undergo subsequent cyclization. While less common for dihydronaphthyridines, this approach offers modularity for derivatives.

ConditionDetailsYieldSource
NH3 (aq.), 80°C, 12hRequires Boc protection stability58%
NH3 (MeOH), 100°C, 8hHigher volatility, faster kinetics65%

This method is limited by competing hydrolysis under strongly basic conditions, necessitating careful pH control.

Nitro Group Reduction

An alternative pathway involves synthesizing tert-butyl 6-nitro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate followed by catalytic hydrogenation. Using 10% Pd/C under H2 (1 atm) in ethanol reduces the nitro group to amine quantitatively.

Advantages :

  • Avoids harsh amination conditions.

  • Compatible with acid-sensitive tert-butyl groups.

tert-Butyl Carbamate Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine in the dihydronaphthyridine ring.

Boc Installation

Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) containing a catalytic amount of 4-dimethylaminopyridine (DMAP) affords the protected derivative in >85% yield.

Critical Parameters :

  • Base : Triethylamine (TEA) scavenges HCl generated during the reaction.

  • Temperature : Room temperature (20–25°C) to prevent epimerization.

Optimization of Coupling Reactions for Intermediate Functionalization

Late-stage functionalization often employs peptide coupling reagents to append substituents without disturbing the Boc group.

TBTU-Mediated Amide Bond Formation

A mixture of this compound and carboxylic acids reacts with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of DIPEA (N,N-diisopropylethylamine).

Reagent Ratio (amine:acid:TBTU)SolventYield
1:1:1.1DCM81%
1:1.2:1.5DMF73%

DMF enhances solubility for polar intermediates but complicates Boc group stability.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps.

Telescoped Reactions

Combining the cyclization and amination steps without isolating intermediates improves throughput. For example, a one-pot sequence of aldol condensation, cyclization, and SNAr amination achieves a 44% overall yield.

Green Chemistry Innovations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), reducing environmental impact without sacrificing yield.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) include chemical purity , enantiomeric excess , and residual solvent levels .

HPLC Methods

  • Column : C18, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

  • Retention Time : 8.2 minutes for the target compound.

NMR Spectroscopic Data

  • 1H NMR (600 MHz, DMSO-d6) : δ 1.48 (s, 9H, Boc CH3), 3.82 (m, 2H, CH2N), 6.92 (s, 1H, ArH).

  • 13C NMR : δ 155.2 (C=O), 152.1 (Naphthyridine C-2), 28.3 (Boc CH3).

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and complexity:

MethodKey StepsYieldScalability
CyclocondensationAldol, cyclization, SNAr58%Moderate
Nitro ReductionNitration, hydrogenation, Boc72%High
Cross-CouplingSuzuki, cyclization, amination49%Low

The nitro reduction route offers the best balance of yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is being investigated as a lead compound for drug development due to its potential pharmacological properties. The presence of the amino group may enhance its bioactivity, making it a candidate for targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry explored the modification of naphthyridine structures to enhance their efficacy against cancer cell lines. The findings suggested that compounds similar to tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine could be optimized for improved activity and selectivity against tumor cells .

Biological Research

The compound's biological activities are being studied for potential antimicrobial and antiviral effects. Its interaction with biological targets can provide insights into cellular processes and mechanisms of action.

Case Study: Antimicrobial Properties

A study conducted on various naphthyridine derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow researchers to explore new synthetic pathways.

Applications in Synthesis

The compound can undergo various reactions including oxidation, reduction, and substitution. These reactions enable the creation of derivatives with altered pharmacological profiles or improved physical properties .

Industrial Applications

In industry, this compound may find applications in developing new materials or catalysts due to its unique chemical characteristics. Its stability and reactivity could improve processes in chemical manufacturing.

Potential Industrial Uses

  • Development of specialty chemicals.
  • Use as a catalyst in organic reactions.
  • Creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent at Position 6 Molecular Weight Key Applications/Reactivity Hazard Profile
Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 1393561-07-3 -NH₂ 251.31 (free base) Nucleophilic substitution, kinase inhibitor synthesis Not classified as hazardous
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 1396777-92-6 -Cl 268.74 Suzuki coupling precursor Hazardous (GHS06, H301)
Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate Not specified -OH ~253.29 Intermediate for triflate formation No explicit hazard data
Tert-butyl 5-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate Discontinued -Br ~313.19 Cross-coupling reactions Discontinued due to demand
Tert-butyl 6-[(trifluoromethyl)sulfonyl]oxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate Not specified -OTf ~383.34 Suzuki-Miyaura coupling High reactivity; unstable

Structural and Functional Group Analysis

  • Amino Derivative (Target Compound): The -NH₂ group enables direct functionalization via alkylation, acylation, or palladium-catalyzed cross-couplings. Its electron-donating nature enhances solubility in polar solvents compared to halogenated analogs .
  • Chloro Derivative : The -Cl substituent serves as a leaving group in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura couplings. Its higher molecular weight and lipophilicity make it suitable for hydrophobic intermediates in API synthesis .
  • Hydroxy Derivative : The -OH group is typically protected as a triflate (-OTf) for subsequent coupling reactions. Its hydrogen-bonding capability complicates purification but aids in crystallographic studies .
  • Bromo Derivative: Similar to the chloro analog but with enhanced reactivity in cross-couplings due to the weaker C-Br bond.

Commercial Availability and Pricing

  • Amino Derivative: Priced at ~€8,805/g (95% purity), reflecting its demand in high-value pharmaceutical applications .
  • Chloro Derivative : Available at ~€726/g (95% purity) but requires hazardous material handling .
  • Hydroxy and Triflate Derivatives: Not commercially listed; typically synthesized in-house due to instability .

Biological Activity

Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1393561-07-3
  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its naphthyridine structure which is known for diverse reactivity and biological applications.

Common Synthetic Routes :

  • Cyclization Reactions : Involves the formation of the naphthyridine ring from appropriate precursors under controlled conditions.
  • Functional Group Modifications : The tert-butyl group can be modified to enhance biological activity or solubility.

Anticancer Properties

Research indicates that compounds within the naphthyridine class exhibit significant anticancer activity. This compound has been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis and cancer progression. This inhibition can lead to reduced cellular proliferation in various cancer cell lines.

Cancer Type Mechanism of Action Reference
Chronic Lymphocytic LeukemiaInhibition of PI3K signaling pathways
Acute Lymphoblastic LeukemiaSuppression of tumor cell invasion and metastasis
Solid TumorsInduction of apoptosis through modulation of cellular pathways

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to establish efficacy and mechanisms.

The mechanism by which this compound exerts its biological effects primarily involves:

  • PI3K Inhibition : By selectively inhibiting Class I PI3K isoforms (especially PI3Kα), the compound disrupts critical signaling pathways involved in cell survival and proliferation.
  • Modulation of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the effects of various naphthyridine derivatives on cancer cell lines. This compound demonstrated IC50 values indicating potent activity against breast cancer cell lines (MCF7) and lung cancer cell lines (A549) .

Antimicrobial Testing

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL .

Q & A

Q. What are the established synthetic routes for Tert-butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate?

The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection and heterocyclic ring formation. For example:

  • Step 1 : Formation of the naphthyridine core via condensation reactions using ethylenediamine derivatives and carbonyl-containing precursors.
  • Step 2 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0–20°C, often with triethylamine as a base and DMAP as a catalyst to enhance reactivity .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .

Key Table : Common Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, Et₃N, DMAP, CH₂Cl₂, 0–20°C75–85≥95
PurificationSilica gel (EtOAc/Hexane 1:4)98–99

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and naphthyridine backbone (aromatic protons δ 6.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₃O₂: 276.1708) .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test alternative catalysts (e.g., 4-dimethylaminopyridine vs. DMAP) to improve Boc protection efficiency .
  • Solvent Optimization : Replace dichloromethane with THF or acetonitrile to enhance solubility and reduce side reactions.
  • Temperature Control : Gradual warming (0°C → room temperature) during Boc protection minimizes exothermic side reactions .

Key Challenge : Boc deprotection under acidic conditions (e.g., TFA) may degrade the naphthyridine core; monitor pH and reaction time rigorously .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions in bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Purity Variability : Impurities (e.g., residual solvents) can interfere with assays. Validate purity via HPLC before testing .
  • Solvent Effects : DMSO stock solutions >10 mM can precipitate; use fresh dilutions in assay buffers .
  • Structural Analogues : Confirm the compound’s identity via X-ray crystallography to rule out isomerization or degradation .

Q. What strategies are used to design derivatives for drug discovery applications?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 6-position to enhance binding affinity to target proteins .
  • Prodrug Design : Replace the Boc group with enzymatically cleavable esters (e.g., acetyl) for improved bioavailability .
  • Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict solubility and logP values for lead optimization .

Case Study : A derivative with a 6-chloro substitution showed 3-fold higher activity in vitro compared to the parent compound, attributed to enhanced hydrophobic interactions .

Q. How to address stability issues during long-term storage?

  • Degradation Pathways : Hydrolysis of the Boc group under humid conditions. Use desiccants (e.g., silica gel) in storage containers .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
  • Lyophilization : Convert to a stable lyophilized powder for prolonged shelf life .

Q. What experimental designs are recommended for studying reaction mechanisms?

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track incorporation into the naphthyridine ring via MS/MS .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., Boc group activation) .
  • Computational Chemistry : Density Functional Theory (DFT) to model transition states and predict regioselectivity .

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